1alpha, 24, 25-Trihydroxy VD2

VDR binding affinity receptor pharmacology ligand-receptor interaction

Vitamin D receptor studies require validated reference ligands; D₂/D₃ generic substitution is scientifically invalid due to divergent DBP binding affinity and metabolic clearance kinetics. 1α,24,25-Trihydroxy VD2 is a trihydroxylated vitamin D₂ metabolite for VDR competitive binding and cross-species CYP24A1 metabolic mapping. • VDR ligand for D₂-versus-D₃ pharmacologic profiling • Species-divergent CYP24A1 catabolism: ≥10 human vs. 3 rat metabolites • ≥98% purity; ambient shipping; global availability.

Molecular Formula C28H44O4
Molecular Weight 444.6 g/mol
Cat. No. B13647057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha, 24, 25-Trihydroxy VD2
Molecular FormulaC28H44O4
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3
InChIKeyKRGCLKZOZQUAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1α,25-Dihydroxyvitamin D₂: Secosteroid Active Metabolite


The compound 5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, systematically identified as 1α,25-dihydroxyvitamin D₂ (1α,25(OH)₂D₂), is a secosteroid belonging to the vitamin D and derivatives class [1]. It constitutes the fully active, dihydroxylated metabolite of the vitamin D₂ (ergocalciferol) pathway, bearing 1α- and 25-hydroxyl groups essential for high-affinity vitamin D receptor (VDR) engagement [2]. Its molecular formula is C₂₈H₄₄O₃ with a monoisotopic mass of 428.329045277 Da [1]. As the direct comparator to the endogenous mammalian hormone 1α,25-dihydroxyvitamin D₃ (calcitriol), this compound serves as a critical reference standard for elucidating structure-activity relationships (SAR) at the VDR ligand-binding domain and for probing side-chain-dependent divergence in pharmacokinetic and systemic calcemic signaling [2].

1α,25-Dihydroxyvitamin D₂: Why Substitution Fails


Generic substitution within the vitamin D analog class is scientifically invalid due to divergent side-chain topology (D₂ ergocalciferol vs. D₃ cholecalciferol backbone) that governs differential plasma transport protein affinity and metabolic clearance kinetics despite comparable in vitro VDR binding [1]. Specifically, 1α,25(OH)₂D₂ exhibits a binding affinity for vitamin D-binding protein (DBP) that is approximately 2.5-fold lower than that of 1α,25(OH)₂D₃, resulting in a shorter circulating half-life and distinct tissue distribution profiles that cannot be normalized through simple dose adjustment [2]. Moreover, human CYP24A1-mediated catabolism of 1α,25(OH)₂D₂ proceeds through a unique C24-C25 bond cleavage pathway generating at least 10 distinct metabolites, whereas rat CYP24A1 produces only 3 metabolites from the same substrate, introducing species-specific inactivation rates that preclude cross-species extrapolation of in vivo data [3]. These fundamental pharmacologic differences mandate compound-specific procurement for any study requiring accurate correlation of molecular exposure with downstream VDR-mediated transcriptional outcomes.

1α,25-Dihydroxyvitamin D₂ Comparative Evidence


VDR Binding Affinity: Equivalent to 1α,25-Dihydroxyvitamin D₃

In a competitive binding assay using chick intestinal VDR, 1α,25-dihydroxyvitamin D₂ demonstrated binding affinity that is effectively comparable to that of 1α,25-dihydroxyvitamin D₃ (the endogenous high-affinity ligand), with both compounds achieving comparable displacement of radiolabeled [³H]-1,25(OH)₂D₃ across the tested concentration range [1]. In contrast, structurally related analogs 24-epi-1α,25(OH)₂D₂ and 1α,25(OH)₂D₇ were reported to be much less active than 1α,25(OH)₂D₃ in VDR binding [1].

VDR binding affinity receptor pharmacology ligand-receptor interaction competitive binding assay

Reduced DBP Affinity vs. 1α,25-Dihydroxyvitamin D₃

1α,25-dihydroxyvitamin D₂ demonstrates reduced binding to the vitamin D-binding protein (DBP) compared with 1α,25-dihydroxyvitamin D₃ [1]. Studies on the 25-hydroxylated precursors indicate that 25OHD₂ has lower affinity for DBP than 25OHD₃, a property that extends to the fully activated 1α,25-dihydroxylated metabolite class [2]. This reduced plasma protein binding translates to a shorter circulating half-life and more rapid clearance of D₂-derived metabolites compared with their D₃ counterparts [2].

plasma protein binding DBP affinity pharmacokinetics free hormone hypothesis

Antiproliferative Effects in HL-60 Cells vs. D₃

In human promyelocytic leukemic HL-60 cells, 1α,25-dihydroxyvitamin D₂ induced antiproliferative and differentiation-inducing effects that were almost comparable to those elicited by 1α,25-dihydroxyvitamin D₃ [1]. The differentiation-inducing activity of the structurally related analog 24-epi-1α,25(OH)₂D₂ was also reported to be comparable to that of 1α,25(OH)₂D₃, further confirming that the D₂ backbone with proper 1α,25-dihydroxylation retains full efficacy in this cellular context [2].

antiproliferative activity cell differentiation HL-60 cells leukemia research

CYP24A1 Metabolism: Human vs. Rat Divergence

Recombinant human CYP24A1 converts 1α,25-dihydroxyvitamin D₂ into at least 10 distinct metabolites, whereas rat CYP24A1 produces only 3 metabolites from the identical substrate under the same experimental conditions [1]. The human enzyme uniquely catalyzes C24-C25 bond cleavage, generating 24-oxo-25,26,27-trinor-1α(OH)D₂ as a terminal catabolite via 1α,24,25(OH)₃D₂ and 1α,24,25,26(OH)₄D₂/1α,24,25,28(OH)₄D₂ intermediates, representing a metabolic pathway not observed in the rat system [1].

CYP24A1 metabolism species differences catabolic pathway vitamin D inactivation

Bone Resorption Potency in Calvarial Culture vs. D₃

In a mouse calvariae bone primary organ culture system, 1α,25-dihydroxyvitamin D₂ induced a net calcium release in a dose-dependent manner with potency approximately equivalent to that of 1α,25-dihydroxyvitamin D₃ [1]. The potency order for calcium release was reported as 1α,25(OH)₂D₂ ≅ 1α,25(OH)₂D₃ > 19-nor-1α,25(OH)₂D₂, indicating that the D₂ side-chain configuration does not diminish bone-resorbing activity relative to the D₃ scaffold [1]. In contrast, in a vitamin D/calcium-restricted rat model, 19-nor-1α,25(OH)₂D₂ was at least 10-fold less potent than both 1α,25(OH)₂D₂ and 1α,25(OH)₂D₃ in elevating serum calcium [1].

bone resorption calcium mobilization organ culture osteoclast activity

1α,25-Dihydroxyvitamin D₂ Application Scenarios


VDR Binding & Transactivation Reference Standard

Given the quantitatively comparable VDR binding affinity and transactivation potency to 1α,25(OH)₂D₃ [1], this compound is optimally deployed as a reference ligand in competitive binding assays and reporter gene studies where investigators require side-by-side D₂-versus-D₃ pharmacologic profiling. Procurement is indicated for laboratories establishing structure-activity relationship (SAR) platforms that evaluate novel vitamin D analogs against both ergocalciferol- and cholecalciferol-derived active metabolites to isolate side-chain-dependent effects on receptor activation dynamics.

Probe for Species-Specific CYP24A1 Catabolism

The compound's unique metabolic fate—≥10 human CYP24A1 metabolites versus only 3 rat CYP24A1 metabolites [2]—positions it as an essential tool for preclinical ADME laboratories conducting cross-species metabolic stability and pathway mapping studies. Researchers investigating the translational fidelity of rodent vitamin D catabolism models to human physiology should procure this compound to characterize species-divergent inactivation kinetics and to validate humanized CYP24A1 transgenic or knock-in systems.

Positive Control for Bone Resorption Assays

In mouse calvariae organ culture systems measuring net calcium release, 1α,25(OH)₂D₂ exhibits potency equivalent to 1α,25(OH)₂D₃ [3], distinguishing it from attenuated analogs such as 19-nor-1α,25(OH)₂D₂ (≥10-fold less calcemic in vivo). This compound is therefore the appropriate positive control for bone biology studies requiring robust osteoclast-mediated calcium mobilization, particularly when the experimental objective involves comparing novel vitamin D analogs against a D₂-backbone reference with uncompromised resorptive activity.

Vitamin D Metabolite Quantitation Standard for Exposome Studies

As a compound detected in human blood and identified as part of the human exposome [4], 1α,25-dihydroxyvitamin D₂ serves as a validated analytical reference for LC-MS/MS method development and validation in clinical metabolomics and environmental exposure laboratories. Procurement is recommended for facilities developing targeted assays to distinguish between endogenous D₃-derived metabolites and exogenously derived D₂ metabolites in human biospecimens, particularly in studies evaluating pharmaceutical vitamin D supplementation or dietary ergocalciferol exposure.

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